molecular formula C6H3ClFN3 B8313344 2-Amino-5-chloro-3-fluoroisonicotinonitrile

2-Amino-5-chloro-3-fluoroisonicotinonitrile

Cat. No. B8313344
M. Wt: 171.56 g/mol
InChI Key: DJAMWHICFZEEIH-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluoroisonicotinonitrile is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

2-amino-5-chloro-3-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C6H3ClFN3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11)

InChI Key

DJAMWHICFZEEIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 200 mL round bottom flask was added 5-chloro-3-fluoro-4-iodopyridin-2-amine (9.7 g, 5.5 mmol, 1.0 equiv), zinc cyanide (4.6 g, 6.1 mmol), tetrakis(triphenylphosphine)palladium(0) (4.1 g, 0.56 mmol), and DMF (80 mL). The reaction mixture was heated to 175° C. for 40 minutes. The reaction was then poured into a mixture of EtOAc (300 mL) and brine (150 mL). The organic layer was separated, washed with brine (150 mL), dried over Na2SO4, and concentrated. The residue was dissolved in CH2Cl2 and purified by silica gel chromatography (5-30% EtOAc/hexanes) to yield 4.1 g of the title compound (69%) as an off-white solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
69%

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